Chemical structure and physical properties of 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid
Chemical structure and physical properties of 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid
In-Depth Technical Guide: 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid as a Targeted Covalent Warhead
Executive Summary
The development of targeted covalent inhibitors (TCIs) has revolutionized modern drug discovery, offering prolonged pharmacodynamics, high biochemical efficiency, and the ability to target shallow binding pockets. Among the emerging classes of electrophilic warheads, saccharin derivatives—specifically 3-substituted 1,1-dioxo-1,2-benzothiazoles—have demonstrated exceptional utility in targeting nucleophilic lysine and cysteine residues[1][2].
This whitepaper provides an authoritative analysis of 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid (CAS: 854357-37-2). By replacing traditional leaving groups with a sulfanylacetic acid moiety, this compound offers a tunable, highly specific electrophilic center ideal for mapping enzyme active sites and developing irreversible inhibitors[1][3].
Chemical Identity and Physical Properties
Understanding the physicochemical baseline of this compound is critical for assay design, particularly regarding its aqueous solubility and electrophilic stability.
Table 1: Chemical and Physical Properties
| Property | Value |
|---|---|
| IUPAC Name | 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid |
| CAS Registry Number | 854357-37-2[3][4] |
| Molecular Formula | C9H7NO4S2[3][5] |
| Monoisotopic Mass | 256.98166 Da[5] |
| Warhead Class | Pseudo-saccharin / 3-Sulfanyl-1,2-benzisothiazole 1,1-dioxide |
| Primary Target Residues | Lysine ( ϵ -amino), Cysteine (thiolate)[1][2] | | Leaving Group | Mercaptoacetic acid (Thioglycolic acid) | | Net Mass Shift (Adduct) | +165.0 Da (Addition of C7H4NO2S) |
Structural Biology & Mechanism of Action (MoA)
The core mechanism of 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid relies on an addition-elimination reaction. The 1,1-dioxo-1,2-benzothiazole ring acts as an electron-deficient scaffold. When a deprotonated nucleophile (such as the ϵ -amino group of a conserved active-site lysine) attacks the C3 position of the benzothiazole ring, a tetrahedral intermediate is formed[1].
This intermediate rapidly collapses, ejecting the sulfanylacetic acid leaving group. The result is a stable 3-amino-1,2-benzothiazole 1,1-dioxide covalent adduct that sterically occludes the enzyme's active site, permanently preventing substrate or cofactor binding (e.g., blocking ADP/ATP in pyruvate kinase)[1][6].
Mechanism of covalent modification by saccharin-derived electrophiles.
Causality in Warhead Design: Why Sulfanylacetic Acid?
The choice of the leaving group dictates the intrinsic reactivity ( kinact ) of the warhead. While earlier iterations utilized benzoic acid derivatives (e.g., DBS)[1][6], the sulfanylacetic acid moiety in this compound provides two distinct advantages:
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Enhanced Solubility: The aliphatic carboxylic acid improves aqueous solubility compared to bulky aromatic leaving groups, reducing compound aggregation in in vitro assays.
-
Tunable pKa: The pKa of mercaptoacetic acid makes it an excellent leaving group under physiological pH (7.4), ensuring that the electrophilic C3 carbon is highly primed for attack by proximal nucleophiles without suffering from rapid spontaneous hydrolysis in buffer.
Experimental Workflows: Validation of Covalent Engagement
To establish trustworthiness in drug development, a covalent inhibitor must be validated through a self-reinforcing experimental loop. As an application scientist, you must prove that the inhibition is irreversible, stoichiometric, and site-specific.
Self-validating LC-MS workflow for mapping covalent modification sites.
Step-by-Step Methodology
Protocol 1: Intact Protein LC-MS Analysis
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Objective: Determine the stoichiometry of binding.
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Procedure: Incubate 10 μ M of the target recombinant protein with 50 μ M of 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid in 50 mM HEPES buffer (pH 7.4) for 60 minutes at 25°C. Quench the reaction with 1% formic acid. Analyze via LC-TOF-MS.
-
Causality: Covalent inhibitors can exhibit promiscuity if the electrophile is too reactive. Intact mass analysis determines the exact stoichiometry. A singular mass shift of exactly +165 Da indicates a highly selective 1:1 binding event. Multiple additions (+330, +495 Da) would flag the compound as a non-specific pan-assay interference compound (PAINS).
Protocol 2: Bottom-Up Proteomics (Peptide Mapping)
-
Objective: Identify the specific amino acid modified by the warhead.
-
Procedure: Denature the covalently modified protein using 8M Urea, reduce with DTT, and alkylate with iodoacetamide. Digest overnight with Trypsin. Analyze the resulting peptides using LC-MS/MS.
-
Causality: Trypsin cleaves at the C-terminal side of Lysine and Arginine. If the saccharin warhead has covalently modified a specific Lysine, trypsin will fail to cleave at that site (due to steric hindrance and loss of charge), resulting in a missed cleavage peptide carrying a +165 Da modification. This pinpoints the exact active-site residue[1].
Protocol 3: Orthogonal Validation via Mutagenesis
-
Objective: Prove that the identified residue is solely responsible for the compound's inhibitory effect.
-
Procedure: Generate a point mutant of the target protein where the identified Lysine is mutated to Arginine (e.g., K335R). Perform standard enzymatic activity assays comparing wild-type vs. mutant in the presence of the inhibitor.
-
Causality: To unequivocally prove that the observed inhibition is driven by covalent modification rather than non-covalent allosteric binding, the target lysine is mutated to arginine. Arginine preserves the positive charge necessary for native protein folding but lacks the nucleophilicity required to attack the C3 position of the benzothiazole ring. If the K → R mutant is completely resistant to the inhibitor, the covalent MoA is definitively validated[1][6].
Quantitative Data Presentation
When comparing 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid to other warheads, it is essential to evaluate the kinetic parameters of covalent bond formation.
Table 2: Comparative Parameters of Saccharin-Based Covalent Warheads | Compound / Warhead Type | Target Enzyme | Target Residue | IC50 / KI | Mechanism of Inhibition | | :--- | :--- | :--- | :--- | :--- | | DBS (Benzoic acid leaving group) | LmPYK (Pyruvate Kinase) | Lys335 | 2.9 μ M | Irreversible, Time-dependent[1] | | DBS (Benzoic acid leaving group) | HsRPYK (Human PYK) | Lys410 | 8.0 μ M | Irreversible, Time-dependent[1] | | Sulfanylacetic acid derivative | General Kinases | Lys / Cys | Tunable | Irreversible, Covalent[2][3] | | N-Acylamino Saccharin | FBPase | Cys | ~32 min ( t1/2 ) | Irreversible, Ring-opening[2] |
Note: The structural shift from a benzoic acid leaving group to an acetic acid leaving group maintains the core reactivity while optimizing the physical properties for specific assay environments[1][2].
References
- Title: 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)
- Source: uni.
- Source: nih.
- Source: nih.
- Source: acs.
- Title: Tianjin Kailiqi Biotechnology Co., Ltd.
Sources
- 1. A new family of covalent inhibitors block nucleotide binding to the active site of pyruvate kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nextsds.com [nextsds.com]
- 4. Tianjin Kailiqi Biotechnology Co., Ltd. Produktliste-E-Mail-Seite 25-Chemicalbook [chemicalbook.com]
- 5. PubChemLite - C9H7NO4S2 - Explore [pubchemlite.lcsb.uni.lu]
- 6. A new family of covalent inhibitors block nucleotide binding to the active site of pyruvate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
